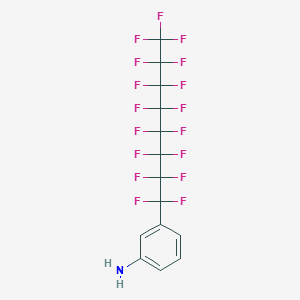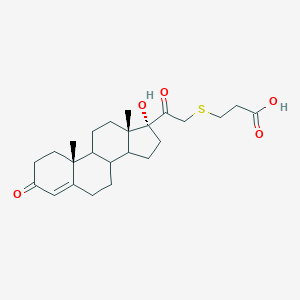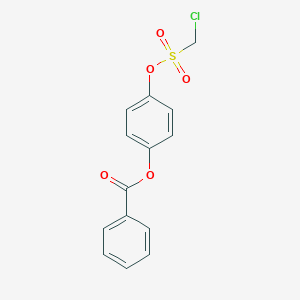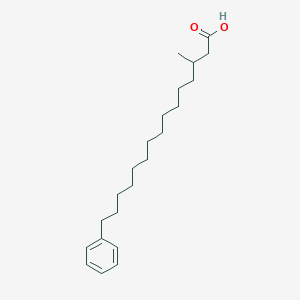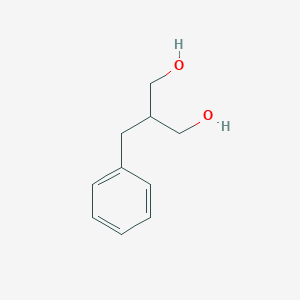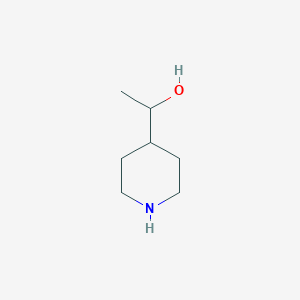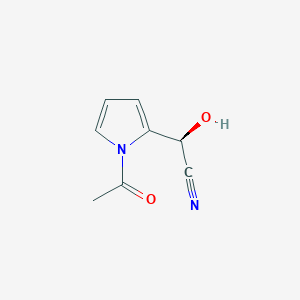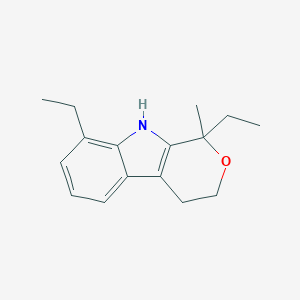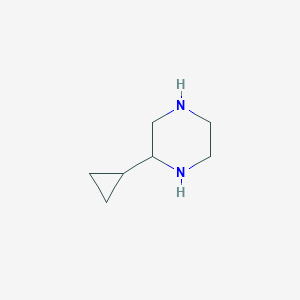
2-(Diethylamino)-N,N-diethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
2-(Diethylamino)-N,N-diethylacetamide, also known as Lidocaine, is a local anesthetic drug . Its primary targets are the voltage-gated sodium channels in the neuronal cell membrane . These channels play a crucial role in the initiation and conduction of nerve impulses.
Mode of Action
Lidocaine stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses . This is achieved by binding to the voltage-gated sodium channels, thereby blocking the influx of sodium ions and preventing the generation and transmission of nerve impulses . This results in a local anesthetic action, causing a loss of sensation in the area where the drug is applied .
Biochemical Pathways
It is known that the drug’s action involves the interruption of the sodium-potassium pump mechanism in the neuronal cell membrane . This disruption prevents the generation of action potentials, thereby inhibiting the transmission of nerve impulses .
Pharmacokinetics
Lidocaine is well-absorbed from the gastrointestinal tract, but little intact drug appears in the circulation due to biotransformation in the liver . It is metabolized rapidly by the liver, and metabolites and unchanged drug are excreted by the kidneys . The plasma binding of lidocaine is dependent on drug concentration, and the fraction bound decreases with increasing concentration . Lidocaine crosses the blood-brain and placental barriers, presumably by passive diffusion .
Result of Action
The result of Lidocaine’s action is a local anesthetic effect, which is characterized by a loss of sensation in the area where the drug is applied . This effect is beneficial in various medical procedures that require local anesthesia, such as minor surgeries, dental procedures, and diagnostic tests .
Action Environment
The action, efficacy, and stability of Lidocaine can be influenced by various environmental factors. For instance, the pH of the environment can affect the degree of ionization of the drug, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as vasoconstrictors, can prolong the duration of Lidocaine’s anesthetic effect .
Biochemical Analysis
Biochemical Properties
. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is likely to be complex and may involve both covalent and non-covalent bonds .
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Future studies should focus on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
Future studies should aim to identify any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels .
Subcellular Localization
Future studies should aim to identify any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trithiophene can be synthesized through various methods, including:
Cyclization of 1,4-dicarbonyl compounds: This method involves the reaction of 1,4-dicarbonyl compounds with sulfur sources such as tetraphosphorus decasulfide or Lawesson’s reagent.
Paal-Knorr synthesis: This classical method involves the cyclization of 1,4-diketones with elemental sulfur or sulfur-containing reagents.
Dehydration and sulfur cyclization of alkynols: This method uses elemental sulfur or potassium ethyl xanthate as sulfur sources.
Industrial Production Methods: Industrial production of trithiophene often involves the use of readily available thiophene derivatives and their subsequent cyclization under controlled conditions. The choice of reagents and reaction conditions can vary depending on the desired substitution pattern and yield optimization .
Chemical Reactions Analysis
Types of Reactions: Trithiophene undergoes various chemical reactions, including:
Substitution: Trithiophene can undergo electrophilic substitution reactions at the alpha positions, facilitated by its aromatic nature.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Substituted trithiophenes with various functional groups.
Scientific Research Applications
Trithiophene has a wide range of applications in scientific research, including:
Organic Electronics: Used as a building block in organic semiconductors, organic photovoltaics, and organic light-emitting diodes (OLEDs).
Photocatalysis: Employed in covalent organic frameworks (COFs) for visible light-driven photocatalytic reactions.
Biosensors: Utilized in the development of biosensors due to its excellent electronic properties.
Material Science: Incorporated into polymers and other materials for enhanced conductivity and stability.
Comparison with Similar Compounds
Trithiophene can be compared with other sulfur-containing heterocycles such as:
Thiophene: A single thiophene ring, less complex and with different electronic properties.
Bithiophene: Two fused thiophene rings, offering intermediate properties between thiophene and trithiophene.
Tetrathiophene: Four fused thiophene rings, providing enhanced electronic properties compared to trithiophene.
Uniqueness of Trithiophene: Trithiophene’s unique structure, with three fused thiophene rings, provides a balance of stability and electronic properties, making it particularly valuable in organic electronics and materials science .
Properties
IUPAC Name |
2-(diethylamino)-N,N-diethylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-5-11(6-2)9-10(13)12(7-3)8-4/h5-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBJZXGXJGLKNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)N(CC)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50537952 |
Source


|
| Record name | N,N,N~2~,N~2~-Tetraethylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50537952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27794-54-3 |
Source


|
| Record name | N,N,N~2~,N~2~-Tetraethylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50537952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
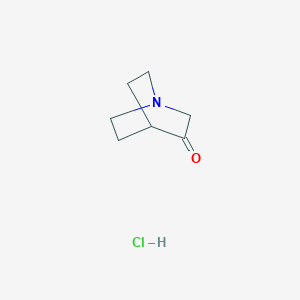
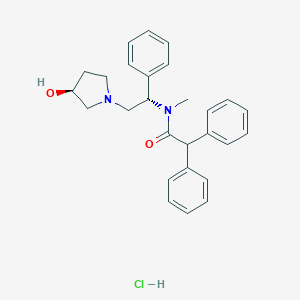
![Ethyl imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B49496.png)
![6-Methyl-8-nitro-3,4-dihydro-2H-imidazo[5,1-b][1,3]thiazin-3-ol](/img/structure/B49497.png)
